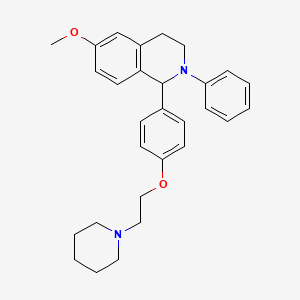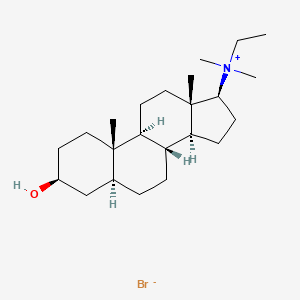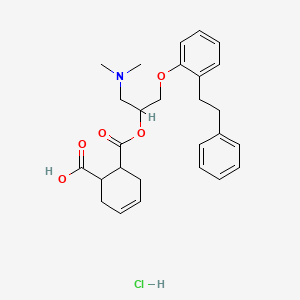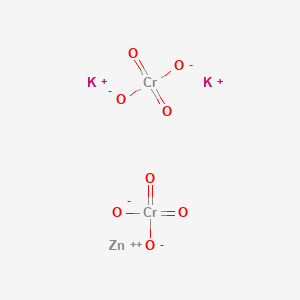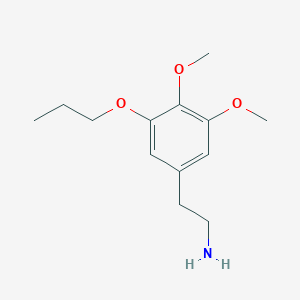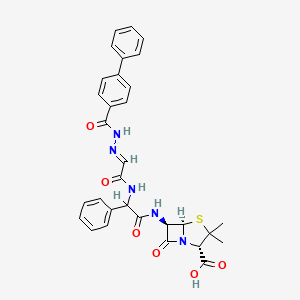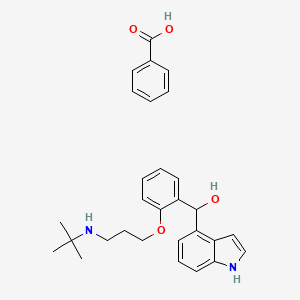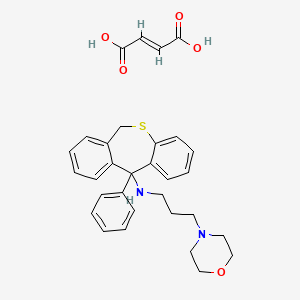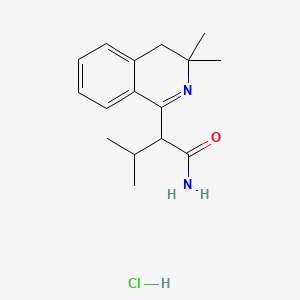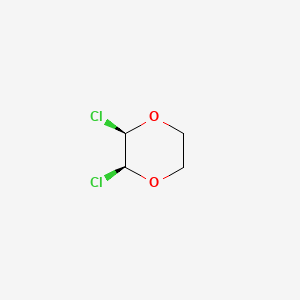
Quarfloxin, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quarfloxin, (S)-, is synthesized through a series of chemical reactions involving fluoroquinolone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: The industrial production of Quarfloxin, (S)-, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, essential for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Quarfloxin, (S)-, undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
Quarfloxin, (S)-, has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone derivatives and their chemical properties.
Biology: Investigated for its ability to disrupt ribosomal DNA-protein interactions, leading to apoptosis in cancer cells.
Medicine: Undergoing clinical trials for treating carcinoid and neuroendocrine tumors.
Wirkmechanismus
Quarfloxin, (S)-, exerts its effects by selectively disrupting nucleolin/ribosomal DNA G-quadruplex complexes in the nucleolus. This inhibition of RNA Polymerase I transcription leads to a decrease in ribosomal RNA synthesis, ultimately inducing apoptosis in cancer cells . The compound targets the nucleolus, a key regulator of cell growth and proliferation, making it effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Fluoroquinolone Antibiotics: Such as ciprofloxacin and norfloxacin, which bind duplex DNA and inhibit bacterial gyrase, leading to selective cytotoxicity in bacterial cells.
Uniqueness of Quarfloxin, (S)-: Quarfloxin, (S)-, is unique in its ability to selectively target and disrupt nucleolin/ribosomal DNA G-quadruplex complexes, making it a promising candidate for anticancer therapy. Its specific mechanism of action and ability to induce apoptosis in cancer cells without affecting normal cells set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
783364-52-3 |
|---|---|
Molekularformel |
C35H33FN6O3 |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3S)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24-/m0/s1 |
InChI-Schlüssel |
WOQIDNWTQOYDLF-ZEQRLZLVSA-N |
Isomerische SMILES |
CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@@H](C7)C8=NC=CN=C8)F)C2=O |
Kanonische SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


